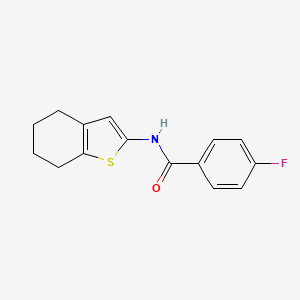

![molecular formula C18H22N2O2S B5538949 4-{[3-(3-ethylphenoxy)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5538949.png)

4-{[3-(3-ethylphenoxy)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-{[3-(3-ethylphenoxy)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole" is part of a class of chemicals that involve sophisticated organic synthesis methods and analyses to understand its structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions, starting from basic heterocyclic scaffolds such as thiazole derivatives. These processes often utilize base-catalyzed transformations and condensation reactions with various reagents to introduce different substituents and functional groups, crucial for the compound's biological and chemical properties (Sápi et al., 1997).

Molecular Structure Analysis

The molecular structure of thiazole-based compounds is determined using crystallography and quantum chemical computations. These analyses provide insights into the compound's crystal system, space group, and molecular interactions within the crystal. Hirshfeld surface analysis and DFT calculations are crucial for understanding the molecular orbital energies and electrostatic potential maps, which are indicative of the compound's reactivity and interaction capabilities (Akhileshwari et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving thiazole-based compounds are diverse, including base-promoted annulations, cyclizations, and condensations with various reagents leading to a wide array of derivatives with potential biological activities. These reactions are pivotal in exploring the chemical space around the thiazole core for applications in medicinal chemistry and materials science (Jaiswal et al., 2019).

Physical Properties Analysis

The physical properties of these compounds, such as fluorescence emission and solubility, are significantly influenced by their structural modifications. For instance, alkylation reactions can shift the fluorescence emission, making these compounds suitable for various applications, including as fluorescent markers or in electronic devices (Täuscher et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different organic and inorganic reagents, are determined by the functional groups present in the molecule. Studies involving the synthesis of derivatives and their subsequent biological evaluation highlight the versatility of thiazole compounds in synthesizing biologically active molecules with potential antimicrobial, anti-inflammatory, and antitubercular activities (Patel et al., 2008).

Wissenschaftliche Forschungsanwendungen

Orally Active Beta-Lactam Inhibitors

Research has demonstrated the potential of beta-lactam derivatives, including those related to the specified chemical structure, as orally active inhibitors targeting human leukocyte elastase (HLE). These inhibitors have been explored for their effects in models of HLE-induced lung damage, with variations in the C-4 substituent impacting in vivo activity significantly. The most potent compounds demonstrated oral activity through a lung hemorrhage assay, indicating their therapeutic potential without pharmacological concerns associated with their metabolites, such as 4-hydroxybenzoic acid and 4-hydroxyphenylacetic acid ethers (Hagmann et al., 1993).

Antimicrobial Activities of Thiazoles

The synthesis of thiazoles and their derivatives has been explored for their antimicrobial properties. A study focused on the reactivity of ethoxy carbonyl methylene thiazol-4-one with acetophenone, leading to various derivatives that exhibited antimicrobial activity against bacterial and fungal isolates. This research underscores the potential of thiazole derivatives in developing antimicrobial agents (Wardkhan et al., 2008).

Calcium Antagonists with Antioxidant Activity

Investigations into thiazolidinone derivatives have revealed their dual functionality as calcium antagonists and antioxidants. One study synthesized a novel series of compounds demonstrating both calcium overload inhibition and antioxidant activity, highlighting their potential in treating conditions associated with calcium dysregulation and oxidative stress (Kato et al., 1999).

Synthesis and Activity of Beta-Lactam Antibiotics

Research on substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids has shown significant activity against Gram-negative bacteria, highlighting the potential of these compounds as heteroatom-activated beta-lactam antibiotics. This area of study provides insights into the design and efficacy of new antibacterial agents (Woulfe & Miller, 1985).

Crystal Structure Characterization of Thiazole Derivatives

The synthesis and structural analysis of thiazole derivatives, such as Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, have been conducted to understand their crystal structure, Hirshfeld surface analysis, and quantum chemical computations. These studies are crucial for the development of compounds with desired chemical and physical properties for various applications (Akhileshwari et al., 2021).

Eigenschaften

IUPAC Name |

[3-(3-ethylphenoxy)azetidin-1-yl]-(2-propyl-1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-3-6-17-19-16(12-23-17)18(21)20-10-15(11-20)22-14-8-5-7-13(4-2)9-14/h5,7-9,12,15H,3-4,6,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDWNVIARHGJEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=CS1)C(=O)N2CC(C2)OC3=CC=CC(=C3)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[3-(3-Ethylphenoxy)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3S*,4R*)-1-(1-benzothien-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5538872.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5538883.png)

![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(2-methyl-5-nitrophenyl)sulfamide](/img/structure/B5538887.png)

![7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B5538895.png)

![1-(2-chloro-6-fluorobenzyl)-4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5538896.png)

![N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5538904.png)

![3-isopropyl-7-(2-methylpyrido[2,3-d]pyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5538905.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-isopropylbenzamide](/img/structure/B5538923.png)

![(1S*,5R*)-3-(6-methyl-2-propyl-4-pyrimidinyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538959.png)

![1-(5-{1-[5-(methoxymethyl)-2-furoyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5538966.png)

![N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538972.png)